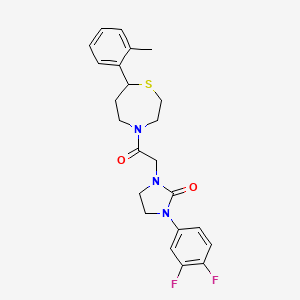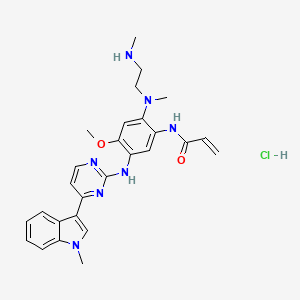
Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, also known as EF-24, is a synthetic compound that belongs to the class of quinoline-carboxylates. It has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential in creating new antimicrobial agents. The presence of the 3-fluorophenyl group is significant as fluorinated compounds often exhibit unique biological activities due to their electrostatic and steric effects . Researchers have synthesized derivatives and tested their antibacterial and antifungal activities, with some showing moderate activity against Candida species . This suggests potential use in developing treatments for infectious diseases, especially with the rise of drug-resistant strains of bacteria and fungi.
Biotechnology: Enzyme Inhibition
In biotechnological research, the compound’s derivatives have been used to study enzyme inhibition. Molecular docking studies have been conducted to understand the mechanism of antibacterial and antifungal activity by testing the synthesized compounds against enzymes like topoisomerase IV and dihydrofolate reductase . These studies are crucial for designing inhibitors that can be used to treat diseases caused by pathogenic microorganisms.
Pharmacology: Drug Development
The compound has pharmacological significance due to its structure which is related to isoquinoline derivatives. Isoquinolines are known for their various bioactivities and are used in pharmaceuticals . The fluorinated derivatives, such as the one , are particularly interesting because fluorine atoms can often enhance the bioactivity and stability of pharmaceutical compounds .
Organic Chemistry: Synthesis of Heterocycles
In organic chemistry, the compound is valuable for the synthesis of heterocyclic compounds. The fluorophenyl group can influence the reactivity and properties of the synthesized molecules. Such compounds are important in the development of new materials and pharmaceuticals due to their diverse biological activities .
Materials Science: Light-Emitting Properties
Fluorinated compounds, including those with isoquinoline structures, are investigated for their light-emitting properties. These properties are essential for the development of organic light-emitting diodes (OLEDs) and other materials that require specific luminescent characteristics . The compound’s derivatives could contribute to advancements in materials science, particularly in creating components for electronic devices.
Chemical Biology: Study of Cell Lines
The compound’s derivatives have been used to study their effects on cell lines to check for cytotoxicity . This is an important step in drug development to ensure that new compounds do not have toxic effects on human cells. Such studies help in understanding the safety profile of new medicinal compounds before they are further developed into clinical drugs.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-32-26(31)18-11-12-22-21(13-18)24(15-23(29-22)17-7-4-3-5-8-17)33-16-25(30)28-20-10-6-9-19(27)14-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEFFSILLUNYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)
![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)

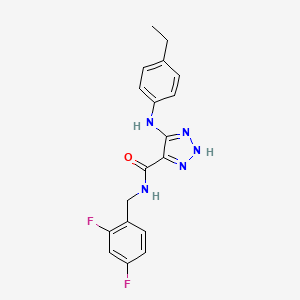
![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)
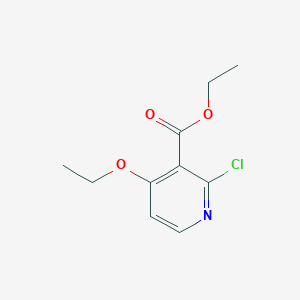
![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)
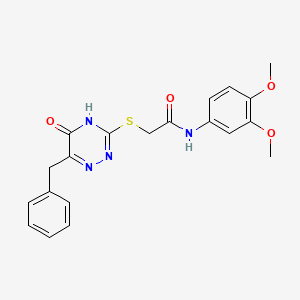
![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)
![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)
